[(2,4-Dimethylphenyl)sulfonyl](6-ethyl-2-methylphenyl)amine
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Overview
Description
(2,4-Dimethylphenyl)sulfonylamine is an organic compound characterized by its unique structural features. This compound belongs to the class of sulfonyl amines, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
It is hypothesized that these types of compounds may bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups .
Mode of Action
Similar compounds, such as chloroacetamides and thiocarbamates, are known to bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups . This binding can inhibit the synthesis of lipids, isoprenoids, and other metabolic processes requiring coenzyme A .
Biochemical Pathways
Similar compounds have been shown to affect lipid biosynthesis and isoprenoid biosynthesis
Result of Action
Similar compounds have been shown to inhibit early seedling growth and cause similar injury symptoms in susceptible species
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-ethyl-6-methylphenyl)-2,4-dimethylbenzenesulfonamide. For instance, soil aeration status can impact the environmental fate of similar herbicides, with anaerobic conditions reducing adsorption and promoting desorption, potentially releasing a greater amount of the herbicide from the soil after field application .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)sulfonylamine typically involves the reaction of 2,4-dimethylphenylsulfonyl chloride with 6-ethyl-2-methylaniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired sulfonyl amine.
Industrial Production Methods
In an industrial setting, the production of (2,4-Dimethylphenyl)sulfonylamine can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Sulfides or thiols.
Substitution: Various sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2,4-Dimethylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethylphenyl)sulfonylamine
- (2,4-Dimethylphenyl)sulfonylamine
- (2,4-Dimethylphenyl)sulfonylamine
Uniqueness
(2,4-Dimethylphenyl)sulfonylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-5-15-8-6-7-13(3)17(15)18-21(19,20)16-10-9-12(2)11-14(16)4/h6-11,18H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVWGGHQPAIHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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